molecular formula C9H8O B075103 1H-Inden-4-ol CAS No. 1194-60-1

1H-Inden-4-ol

Cat. No.: B075103
CAS No.: 1194-60-1
M. Wt: 132.16 g/mol
InChI Key: TZEIAPXWECOJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Inden-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H8O and its molecular weight is 132.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

1194-60-1

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

IUPAC Name

1H-inden-4-ol

InChI

InChI=1S/C9H8O/c10-9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6,10H,3H2

InChI Key

TZEIAPXWECOJGT-UHFFFAOYSA-N

SMILES

C1C=CC2=C1C=CC=C2O

Canonical SMILES

C1C=CC2=C1C=CC=C2O

Synonyms

1H-Inden-4-ol

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(tert-butyldimethylsiloxy)-1-indanone (35.0 g, 133 mmol) in methanol/THF (100 ml:200 ml) was NaBH4 (7.57 g, 200 mmol) added in portions at 0° C. The reaction mixture is stirred overnight. The resulting solution is poured on ice, acidified with concentrated hydrochloric acid to pH=1 and extracted with diethyl eter (2×200 ml). The organic fractions were combined and washed with brine, water and dried over sodiumsulfate. The solvents were evaporated and the remaining oil (siloxyindanol) was dissolved in toluene (300 ml). To this solution was oxalic acid (24.0 g, 267 mmol) added. The mixture was heated under reflux for 3 hours, whereafter the reaction mixture was washed with a 10% aqueous solution of NaHCO3 and dried over sodiumsulfate. The solvent was removed by evaporation. The remaining yellow oil was dissolved in THF (300 ml) and treated with tetra-n-butylammonium fluoride (69.6 g, 266 mmol) at 0° C. and stirred for 30 min at room temperature. The reaction solution was treated with a saturated NH4Cl solution (200 ml) and extracted with diethyl ether (2×200 ml) The organic phase was collected, evaporation of solvent left a solid which was recrystallized from methanol to give a pale yellow solid (11.45 g, 86.6 mmol, 65.10%).
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
7.57 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 g
Type
reactant
Reaction Step Four
Quantity
69.6 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Six
Name
methanol THF
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Yield
65.1%

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